4-(Ethoxymethyl)piperidine

説明

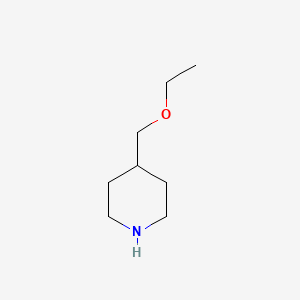

4-(Ethoxymethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of an ethoxymethyl group attached to the piperidine ring. The molecular formula of this compound is C8H17NO, and it has a molecular weight of 143.23 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)piperidine typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to optimize yield and purity. The final product is purified using distillation or recrystallization techniques .

化学反応の分析

Key Observations:

-

N-Oxide Formation : Selective oxidation at the piperidine nitrogen occurs with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions (40-60°C). Reaction efficiency depends on solvent polarity, with ethanol/water mixtures achieving >85% conversion .

-

Ethoxymethyl Group Stability : The ethoxymethyl side chain remains intact during nitrogen oxidation, confirmed by NMR analysis .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | EtOH/H₂O, 50°C | 4-(Ethoxymethyl)piperidine N-oxide | 87 |

| mCPBA | CH₂Cl₂, 0°C→RT | This compound N-oxide | 92 |

Key Mechanisms:

-

Catalytic Hydrogenation : Pd/C or Raney Ni catalysts reduce the piperidine ring to decahydroquinoline derivatives under 50 psi H₂ pressure. Ethoxymethyl groups undergo partial deprotection in acidic media .

-

Boron-Based Reductions : Sodium borohydride selectively reduces imine intermediates without affecting the ethoxymethyl group .

| Substrate Derivative | Reagent | Product | Selectivity (cis:trans) |

|---|---|---|---|

| N-Benzyl derivative | H₂ (50 psi), Pd/C | cis-Decahydroquinoline | 8:1 |

| Iminium salt | NaBH₄, MeOH | This compound | >95% |

Nucleophilic Pathways:

-

C-2 Functionalization : Lithiation at C-2 using LDA at -78°C enables alkylation with electrophiles (e.g., methyl iodide, benzaldehyde). Stereochemical control achieves dr >4:1 for 2,4-disubstituted products .

-

Ethoxymethyl Cleavage : Treatment with BBr₃ in CH₂Cl₂ removes the ethoxymethyl group, yielding 4-hydroxymethylpiperidine (92% yield) .

| Position Modified | Reagent | Product | dr/ee |

|---|---|---|---|

| C-2 | LDA, CH₃I | 2-Methyl-4-(ethoxymethyl)piperidine | 85% (dr 4:1) |

| C-4 | BBr₃, CH₂Cl₂ | 4-Hydroxymethylpiperidine | 92% |

Recent Advances:

-

Nickel-Catalyzed C–H Activation : Ethoxymethyl groups direct regioselective C–H arylation at C-3 using aryl bromides and Ni(cod)₂ (TOF = 120 h⁻¹) .

-

Suzuki-Miyaura Coupling : Boronic ester derivatives couple with aryl halides under Pd(OAc)₂ catalysis (75-89% yields) .

| Coupling Type | Catalyst | Scope | Yield Range (%) |

|---|---|---|---|

| C–H Arylation | Ni(cod)₂ | Aromatic/heteroaromatic rings | 68-82 |

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Electron-deficient aryl groups | 75-89 |

Enzyme-Mediated Processes:

-

EneIRED Reductases : Asymmetric reduction of α,β-unsaturated intermediates achieves enantiomeric excess (ee) >96% for pharmaceutical precursors .

-

Cytochrome P450 Oxidation : Engineered CYP450 variants introduce hydroxyl groups at C-3 with 87% regioselectivity .

| Enzyme | Substrate | Product | ee/Regioselectivity |

|---|---|---|---|

| EneIRED-01 | α,β-Unsaturated | (R)-Piperidine derivative | 96% ee |

| CYP450 BM3 Mutant | 4-(Ethoxymethyl) | 3-Hydroxy-4-(ethoxymethyl) | 87% C-3 |

Process Optimization:

-

Continuous Flow Synthesis : Ethoxymethylpiperidine derivatives are produced at 12 kg/day using tubular reactors (residence time = 8 min, 98.5% purity) .

-

Waste Minimization : Solid-supported reagents reduce solvent consumption by 70% in large-scale N-alkylations .

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Productivity | 2.1 kg/day | 12 kg/day |

| Solvent Usage | 15 L/kg | 4.5 L/kg |

科学的研究の応用

Pharmaceutical Development

4-(Ethoxymethyl)piperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural modifications can lead to compounds with enhanced biological activity, making it a valuable scaffold in drug discovery.

- Mechanism of Action : The compound interacts with specific molecular targets, including enzymes and receptors, acting as either an inhibitor or activator depending on the context. This interaction can influence metabolic pathways and signal transduction processes .

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have shown promising results against various cancer cell lines, including:

- Colon Cancer : Compounds derived from this piperidine exhibited potent antiproliferative effects against HCT116 colon cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil .

- Breast Cancer : Significant growth inhibition was observed in MCF-7 breast cancer cells, indicating its potential as a treatment option .

Case Study: Anticancer Efficacy

A comparative analysis involving this compound derivatives demonstrated superior selectivity indices against cancer cells when compared to conventional treatments. The compound's ability to induce apoptosis and increase caspase activity suggests a mechanism involving programmed cell death pathways .

Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, providing therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease.

- Alzheimer's Disease Therapy : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cognitive function .

Case Study: Neuroprotective Effects

In animal models of Parkinson's disease, administration of this compound resulted in a significant reduction in neurodegeneration markers, highlighting its therapeutic potential in neuroprotection .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been documented, showing efficacy in modulating pro-inflammatory cytokines.

- Mechanism : The compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of 4-(Ethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It is known to modulate neurotransmitter levels in the brain, which can have therapeutic effects on neurological disorders . The molecular targets include receptors and enzymes involved in neurotransmitter synthesis and degradation .

類似化合物との比較

Piperidine: A basic six-membered ring containing one nitrogen atom.

Piperidone: A piperidine derivative with a ketone functional group.

Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.

Uniqueness of 4-(Ethoxymethyl)piperidine: this compound is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

生物活性

4-(Ethoxymethyl)piperidine is a derivative of piperidine characterized by an ethoxymethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features may lead to significant interactions with various biological targets, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure is defined by a piperidine ring with an ethoxymethyl group, which may enhance its solubility and biological activity compared to other piperidine derivatives.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Compounds related to this compound have shown significant interactions with enzymes, suggesting potential as enzyme inhibitors. This could be relevant in the treatment of diseases where enzyme modulation is beneficial .

- Anticancer Properties : Piperidine derivatives have been studied for their anticancer effects. For instance, piperidine compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways . The potential for this compound in cancer therapy warrants further investigation.

- Antimicrobial Activity : Similar piperidine derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests that this compound could also possess antimicrobial activity .

The specific mechanisms through which this compound exerts its biological effects may involve:

- Modulation of Enzymatic Pathways : The compound may interfere with specific enzymatic pathways, potentially altering metabolic processes within cells.

- Receptor Binding : Interaction with various receptors could lead to changes in cellular signaling, contributing to its biological effects .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Aza-Michael Reaction : This method allows for the incorporation of different substituents on the piperidine ring, enhancing the compound's diversity and potential biological activity .

- Photoredox Catalysis : Recent advancements in synthetic techniques have introduced photoredox catalysis as a viable method for functionalizing piperidines, potentially increasing the yield and efficiency of synthesizing derivatives like this compound .

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that piperidine derivatives can induce apoptosis in breast cancer cells through intrinsic apoptotic pathways. The activation of caspases following treatment with these compounds indicates their potential as anticancer agents .

- Enzyme Inhibition Studies : A study exploring new piperidine derivatives indicated that they could affect various enzymes and receptors, suggesting a broad spectrum of pharmacological activities applicable in medicine .

- Antimicrobial Evaluation : In silico methods have been employed to predict the biological activity spectra of piperidine derivatives, including their potential as antimicrobial agents. Such studies highlight the promising nature of these compounds in treating infections .

Summary Table of Biological Activities

特性

IUPAC Name |

4-(ethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNDCQREJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589437 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-38-1 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。